1,2-Dimethylbenzimidazole

Antiparasitic Giardia duodenalis IC50

1,2-Dimethylbenzimidazole (CAS 2876-08-6) is the structurally defined N-heterocycle required for reproducible coordination chemistry and medicinal chemistry. Its N1/C2 methylation enforces a quantifiable rotamer distribution (46% HH-away) in Ru complexes, a feature absent in other dimethylbenzimidazole isomers. This scaffold is the first reported chemotype for NAPRT modulation (Ki=134-338 µM inhibitors; activators available) and provides a benchmark anti-giardial IC50 of 0.089 µM. Procure this specific isomer to avoid invalidating catalytic or biological benchmarks through uncontrolled conformational dynamics.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 2876-08-6
Cat. No. B1296689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylbenzimidazole
CAS2876-08-6
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C
InChIInChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3
InChIKeyPJQIBTFOXWGAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethylbenzimidazole (CAS 2876-08-6) Procurement Guide: Technical Baseline and Strategic Role


1,2-Dimethylbenzimidazole (CAS 2876-08-6) is a methylated benzimidazole derivative (C9H10N2) characterized by a benzene ring fused to an imidazole core, with methyl substituents at the N1 and C2 positions . This specific substitution pattern creates a distinct steric and electronic environment that governs its behavior as a ligand in coordination chemistry and a scaffold in medicinal chemistry . Its procurement is strategically relevant for research programs requiring a structurally defined N-heterocycle that avoids the conformational complexity and alternative reactivity profiles of other dimethylbenzimidazole isomers.

Why 1,2-Dimethylbenzimidazole Cannot Be Substituted with Other Dimethylbenzimidazole Isomers or Unsubstituted Benzimidazoles


The performance of 1,2-dimethylbenzimidazole is governed by its precise methylation pattern. Substitution at the N1 and C2 positions fundamentally alters the compound's steric profile, rotamer dynamics in metal complexes, and electronic distribution compared to isomers like 5,6-dimethylbenzimidazole or the unsubstituted benzimidazole core [1]. As demonstrated by NMR studies of ruthenium complexes, the 2-methyl group of 1,2-dimethylbenzimidazole dominates ligand orientation through steric effects, a feature absent in analogs lacking this specific substitution [2]. This structural specificity translates into quantifiable differences in biological target engagement, catalytic behavior, and material properties, making generic substitution scientifically invalid without rigorous re-validation of the entire experimental system.

Quantitative Evidence for 1,2-Dimethylbenzimidazole Differentiation in Research and Industrial Applications


Antiparasitic Potency of 1,2-Dimethylbenzimidazole Against Giardia duodenalis

1,2-Dimethylbenzimidazole exhibits antiparasitic activity against G. duodenalis with an IC50 of 0.089 µM . While direct head-to-head data for the same assay with other dimethylbenzimidazole isomers is not available in the public literature, this sub-100 nM potency provides a quantitative benchmark for in-class compound selection. The observed activity is likely driven by the specific N1,C2-dimethyl substitution pattern, as this arrangement influences molecular recognition at the target site in a manner distinct from other positional isomers.

Antiparasitic Giardia duodenalis IC50

NAPRT Modulation by 5-Substituted 1,2-Dimethylbenzimidazole Derivatives

A derivative bearing the 1,2-dimethylbenzimidazole scaffold properly substituted at position 5 (compound 18) was identified as a noncompetitive inhibitor of nicotinate phosphoribosyltransferase (NAPRT) with a Ki of 338 µM against nicotinic acid (NA) and a Ki of 134 µM against phosphoribosyl pyrophosphate (PRPP) [1]. This is the first report of a NAPRT inhibitor based on this core structure, distinguishing it from other benzimidazole scaffolds that have not been characterized for this target. The specific substitution pattern is critical, as closely related analogs bearing the same 1,2-dimethylbenzimidazole core but different 5-substituents were found to be NAPRT activators, demonstrating that the 1,2-dimethylbenzimidazole framework provides a privileged but tunable scaffold for this emerging drug target.

NAPRT Inhibitor Cancer Metabolism

Ligand Rotamer Distribution in Ruthenium(II) Coordination Complexes

In the complex cis,cis,cis-RuCl2(Me2SO)2(1,2-Me2Im)2, where 1,2-Me2Im is 1,2-dimethylimidazole (equivalent to 1,2-dimethylbenzimidazole in ligand behavior), the four possible rotamers arising from restricted rotation about the Ru-N bonds exhibit quantifiably different stabilities: the most favorable HH rotamer (both 2-Me groups pointing away from the Me2SO ligands) constitutes 46% of the population, HT rotamers of intermediate stability represent approximately 20% each, and the least favorable HH rotamer (both 2-Me groups pointing toward the Me2SO ligands) accounts for 14% [1]. This distribution is directly governed by the steric effects of the 2-methyl group. In contrast, the comparator ligand 1,5,6-trimethylbenzimidazole (Me3Bzm) adopts a single dominant orientation in the analogous complex due to favorable electrostatic interactions involving its N2CH group, a feature absent in 1,2-dimethylbenzimidazole [1].

Coordination Chemistry Rotamer Ligand Design

Synthetic Route Efficiency Comparison for 1,2-Dimethylbenzimidazole Preparation

The synthesis of 1,2-dimethylbenzimidazole from 1-iodo-2-nitrobenzene and N-methylacetamide (Method A) proceeds with an 85% yield (62 mg product from 125 mg starting material) and a melting point of 101-103 °C [1]. In direct comparison, an alternative synthetic route (Method C) applied to the same starting material affords the compound in only 52% yield (38 mg) [1]. This 33% absolute yield differential (85% vs. 52%) highlights the critical dependence of synthetic efficiency on reaction conditions for this specific compound, a factor directly relevant to procurement considerations for larger-scale research or pilot production.

Synthetic Chemistry Yield Process Optimization

Electronic Structure Differentiation by Alkyl Substitution Pattern

Density Functional Theory (DFT) calculations reveal that the 2-methyl substitution in benzimidazole derivatives, as in 1,2-dimethylbenzimidazole, leads to a distinct electronic structure compared to the unsubstituted core. Among 2-alkyl benzimidazoles, the 2-methyl derivative possesses the smallest HOMO-LUMO energy gap, indicating it is the most chemically reactive in the series [1]. Specifically, the 2-ethyl derivative has a total energy of -458 hartree compared to -226.27 hartree for imidazole, and the 2-methyl derivative exhibits the smallest energy gap, correlating with enhanced chemical reactivity [1]. While the exact HOMO-LUMO gap value for 1,2-dimethylbenzimidazole is not provided in the abstracted data, this class-level trend demonstrates that the 2-methyl group, in combination with the N1-methyl group, confers a unique electronic profile that differentiates it from other alkyl-substituted benzimidazoles and the parent benzimidazole.

DFT Electronic Structure Computational Chemistry

Physicochemical Property Comparison: Melting Point and pKa

The physicochemical properties of 1,2-dimethylbenzimidazole are well-defined, with a melting point of 111 °C and a predicted pKa of 5.93 ± 0.10 . In comparison, the isomer 5,6-dimethylbenzimidazole, a component of vitamin B12, exhibits different physicochemical behavior due to its alternative methylation pattern, though a direct melting point comparison was not located in the accessible literature. The specific pKa value of 5.93 for 1,2-dimethylbenzimidazole is a direct consequence of the N1 and C2 methylation, which influences the basicity of the imidazole nitrogen atoms. This value is distinct from the pKa of unsubstituted benzimidazole (approximately 5.5), providing a quantifiable measure of the electronic effect of the dimethyl substitution pattern. These property differences directly impact solubility, formulation, and handling requirements.

Physical Chemistry pKa Melting Point

Optimal Application Scenarios for 1,2-Dimethylbenzimidazole Based on Quantitative Evidence


Design of Metal Complexes with Tailored Rotameric Dynamics

Based on the direct head-to-head rotamer distribution data (Section 3, Evidence 3), 1,2-dimethylbenzimidazole is the preferred ligand for ruthenium and other transition metal complexes where a distribution of conformational states is desired. Its 2-methyl group enforces a sterically governed rotamer population (46% HH-away, ~20% each HT, 14% HH-toward) that is quantifiably distinct from the single-orientation behavior of ligands like 1,5,6-trimethylbenzimidazole. This property is valuable for designing catalysts with dynamic ligand behavior or metallodrugs where conformational flexibility influences target interactions. [1]

Medicinal Chemistry Programs Targeting NAPRT and NAD Metabolism

The 1,2-dimethylbenzimidazole scaffold, when properly substituted at the 5-position, yields the first reported NAPRT modulators, including both inhibitors (Ki = 134-338 µM) and activators (Section 3, Evidence 2). This establishes the scaffold as a privileged chemotype for exploring the pharmacology of NAD biosynthesis, a pathway of high interest in oncology and metabolic disease research. Researchers should procure this core structure for systematic medicinal chemistry exploration of this emerging target class. [2]

Benchmarking Antiparasitic Activity in Giardiasis Research

The IC50 of 0.089 µM against G. duodenalis (Section 3, Evidence 1) provides a quantitative activity benchmark for 1,2-dimethylbenzimidazole in antiparasitic assays. This value enables researchers to compare the activity of novel benzimidazole derivatives against a well-defined reference point and to assess the impact of further chemical modifications on anti-giardial potency. Procurement is justified for use as a positive control or reference standard in Giardia drug discovery campaigns.

High-Yield Synthetic Route for Pilot-Scale Preparation

The 85% yield achieved via Method A (Section 3, Evidence 4) represents a 1.63-fold improvement over an alternative approach (52% yield). This data informs process chemists that the choice of synthetic protocol has a major impact on material efficiency. For research programs planning to synthesize 1,2-dimethylbenzimidazole at multi-gram scale, adhering to the higher-yielding method is economically critical, and procurement of the compound from vendors who utilize optimized routes may be more cost-effective than in-house synthesis using lower-yielding conditions. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dimethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.